REACTION_CXSMILES
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[CH3:1]I.C(=O)([O-])[O-].[K+].[K+].[Cl:9][C:10]1[CH:11]=[C:12]2[S:18][C:17]([SH:19])=[N:16][C:13]2=[N:14][CH:15]=1.O>CN(C)C=O>[Cl:9][C:10]1[CH:11]=[C:12]2[S:18][C:17]([S:19][CH3:1])=[N:16][C:13]2=[N:14][CH:15]=1 |f:1.2.3|
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Name
|
|
Quantity
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328 g
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
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363 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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354 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C(=NC1)N=C(S2)S
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Name
|
|
Quantity
|
2.28 L
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
4.5 L
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at ambient temperature for 68 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
|
WASH
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Details
|
rinsed with water (2×500 ml)
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Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
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Reaction Time |
68 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=C2C(=NC1)N=C(S2)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 308.9 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |